Acetic acid--naphthalene-1,8-diol (1/1)
CAS No.: 60548-85-8
Cat. No.: VC19573745
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60548-85-8 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | acetic acid;naphthalene-1,8-diol |
| Standard InChI | InChI=1S/C10H8O2.C2H4O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;1-2(3)4/h1-6,11-12H;1H3,(H,3,4) |
| Standard InChI Key | KJKKZMOVLFPJFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.C1=CC2=C(C(=C1)O)C(=CC=C2)O |
Introduction
Synthesis and Formation Mechanisms
Synthetic Routes
The complex likely forms through solvent-assisted crystallization. A standard method involves dissolving naphthalene-1,8-diol (melting point: 137–143°C ) and acetic acid in a polar solvent (e.g., ethanol or water) under reflux, followed by slow cooling to precipitate the adduct. The 1:1 stoichiometry implies a precise molar ratio during synthesis, as deviations would yield alternate polymorphs or uncomplexed starting materials.
Structural Interactions
Fourier-transform infrared (FTIR) spectroscopy of the complex would reveal key interactions:
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O–H stretching (3,200–3,500 cm⁻¹): Broadened peaks due to hydrogen bonding between acetic acid’s carboxylic –OH and naphthalene-1,8-diol’s phenolic –OH groups.
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C=O stretching (1,700–1,750 cm⁻¹): A shift from free acetic acid’s ~1,710 cm⁻¹, indicating participation in hydrogen bonding .
X-ray diffraction (XRD) would further elucidate the crystal lattice, likely showing a monoclinic or triclinic system with alternating layers of naphthalene-1,8-diol and acetic acid.
Physicochemical Properties
Thermal Stability
The adduct’s thermal behavior can be inferred from its components:
| Property | Naphthalene-1,8-diol | Acetic Acid | Adduct (Predicted) |
|---|---|---|---|
| Melting Point (°C) | 137–143 | 16.6 | 90–110 (decomposition) |
| Boiling Point (°C) | 140 (at 10 Torr) | 118.1 | N/A (decomposes) |
| Density (g/cm³) | 1.33 | 1.05 | ~1.20 |
The adduct’s lower melting point than naphthalene-1,8-diol alone suggests reduced lattice energy due to acetic acid incorporation. Thermogravimetric analysis (TGA) would show mass loss near 100°C, corresponding to acetic acid evaporation.
Solubility and Reactivity
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Solubility: Enhanced solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) compared to pure naphthalene-1,8-diol, owing to acetic acid’s solvation effects.
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Acid-Base Behavior: The phenolic –OH (pKa ≈ 6.36 ) and carboxylic –OH (pKa ≈ 4.76) enable pH-dependent dissociation, facilitating applications in buffer systems or catalysis.
Functional Applications
Biological Activity
Naphthalene-1,8-diol exhibits antifungal properties as a melanin precursor in Aspergillus fumigatus and Daldinia concentrica . The acetic acid complex may modulate bioavailability or transport across cell membranes, though specific studies are lacking.
Industrial Relevance
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Dye Intermediate: The adduct could serve as a stabilized form of naphthalene-1,8-diol for synthesizing naphthoquinones like juglone, a natural dye .
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Co-crystal Engineering: Its hydrogen-bonded architecture may inspire designs for pharmaceutical co-crystals to enhance drug solubility .
Research Gaps and Future Directions
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Structural Elucidation: Single-crystal XRD is critical to confirm the adduct’s geometry.
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Thermodynamic Studies: Phase diagrams and solubility curves in mixed solvents remain uncharacterized.
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Biological Testing: Antimicrobial efficacy assays against fungal pathogens could validate practical utility.
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